Monoamine Oxidase B (MAO-B) Inhibition: Minimal Activity Versus High-Potency Structural Analogs
N-benzyl-3-fluoropyridin-2-amine exhibits negligible inhibitory activity against human recombinant monoamine oxidase B (MAO-B), with an IC₅₀ value exceeding 100,000 nM (>100 µM) [1]. In contrast, a structurally distinct class of potent MAO-B inhibitors, exemplified by BDBM50453020 (CHEMBL4209203), achieves sub-nanomolar potency with a reported Ki of 0.310 nM in the same enzyme system [2]. This represents a greater than 300,000-fold difference in affinity. This stark contrast is not a failure of the target compound but rather a critical differentiator for applications where MAO-B inhibition is an undesired off-target liability.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Potent MAO-B inhibitor (CHEMBL4209203): Ki = 0.310 nM |
| Quantified Difference | >322,000-fold lower potency (target compound is essentially inactive) |
| Conditions | Recombinant human MAO-B; target compound assayed in baculovirus-infected BTI insect cells with benzylamine substrate [1]; comparator assayed in Pichia pastoris expression system [2] |
Why This Matters
For researchers requiring a benzyl-fluoropyridine scaffold that does not interfere with MAO-B enzymatic function (e.g., as a negative control or in phenotypic screens where MAO-B inhibition is confounding), this compound offers a clean background profile.
- [1] BindingDB. BDBM50535077 (CHEMBL4579018). Affinity Data: IC50 > 1.00E+5 nM. Assay Description: Inhibition of recombinant human MAO-B expressed in baculovirus infected BTI insect cells. View Source
- [2] BindingDB. BDBM50453020 (CHEMBL4209203). Affinity Data: Ki = 0.310 nM. Assay Description: Mixed-type inhibition of recombinant human MAO-B expressed in Pichia pastoris. View Source
